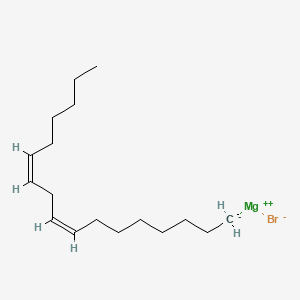
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide: is an organometallic compound that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a magnesium atom bonded to a bromide ion and a heptadeca-8,11-dien-1-yl group. This compound is particularly significant in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide typically involves the reaction of heptadeca-8,11-dien-1-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium. The general reaction is as follows:
Heptadeca-8,11-dien-1-yl bromide+Mg→((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors with continuous monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity.
化学反応の分析
Types of Reactions: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides or other leaving groups in organic molecules.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this compound.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used as solvents.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol.
科学的研究の応用
Chemistry: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is used in organic synthesis to form complex molecules through carbon-carbon bond formation. It is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize biologically active compounds
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.
作用機序
The mechanism by which ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon and facilitating the reaction.
類似化合物との比較
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)lithium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)sodium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)potassium
Comparison: While ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is similar to its lithium, sodium, and potassium counterparts, it is unique in its reactivity and stability. The magnesium compound is generally more stable and less reactive than the lithium and sodium analogs, making it easier to handle and use in various synthetic applications. The potassium analog, while also reactive, is less commonly used due to its higher reactivity and difficulty in handling.
特性
分子式 |
C17H31BrMg |
|---|---|
分子量 |
339.6 g/mol |
IUPAC名 |
magnesium;(6Z,9Z)-heptadeca-6,9-diene;bromide |
InChI |
InChI=1S/C17H31.BrH.Mg/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;;/h12,14-15,17H,1,3-11,13,16H2,2H3;1H;/q-1;;+2/p-1/b14-12-,17-15-;; |
InChIキー |
RDDBBVIIYCADRH-LAGOHNQESA-M |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCC[CH2-].[Mg+2].[Br-] |
正規SMILES |
CCCCCC=CCC=CCCCCCC[CH2-].[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
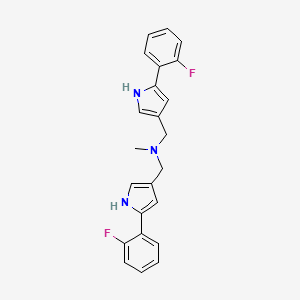
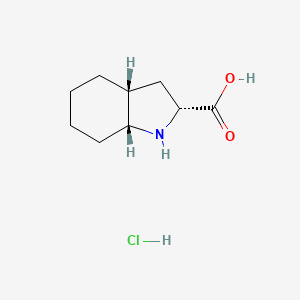
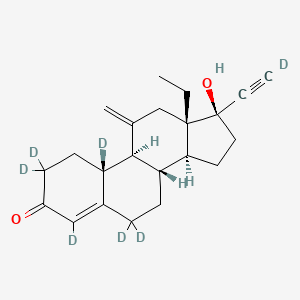
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
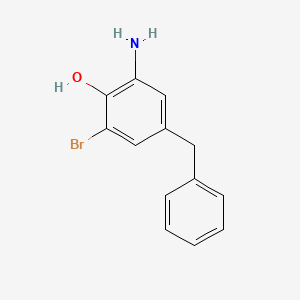
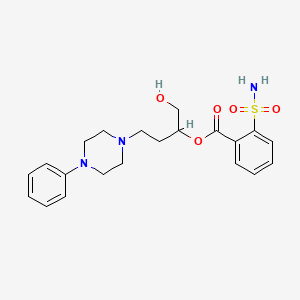
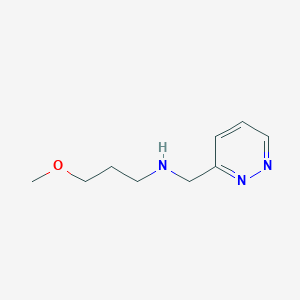

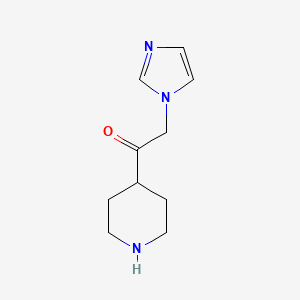
![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)
![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
